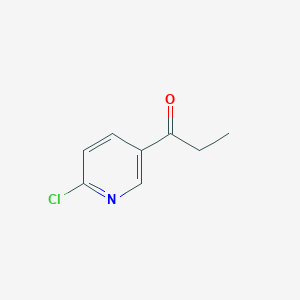

1-(6-Chloropyridin-3-yl)propan-1-one

Vue d'ensemble

Description

1-(6-Chloropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8ClNO . It is also known by its IUPAC name, 1-(6-chloropyridin-3-yl)propan-1-one .

Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyridin-3-yl)propan-1-one consists of a pyridine ring attached to a propone group . The molecular weight of the compound is 169.61 .Physical And Chemical Properties Analysis

1-(6-Chloropyridin-3-yl)propan-1-one has a boiling point of 292.5ºC at 760 mmHg and a density of 1.189g/cm3 .Applications De Recherche Scientifique

Synthesis and Probe Development

- Alpha-Nitro Ketone Synthesis : 1-(6-Chloropyridin-3-yl)propan-1-one has been utilized in synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, useful for probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Spectroscopic and Structural Analysis

- Molecular Structure Studies : The compound has been studied for its molecular structure, spectroscopic properties, and quantum chemical aspects, contributing to understanding the stability and charge distribution within similar molecules (Sivakumar et al., 2021).

- X-ray Crystallography : Investigations into the crystal structure of derivatives of 1-(6-Chloropyridin-3-yl)propan-1-one provide insights into the geometrical configuration and intermolecular interactions of these compounds (Gzella, Wrzeciono, & Pöppel, 1999).

Biological Activity and Antimicrobial Properties

- Anticancer and Antimicrobial Potential : Certain derivatives of 1-(6-Chloropyridin-3-yl)propan-1-one have been studied for their potential anticancer and antimicrobial activities, indicating the compound's relevance in pharmaceutical research (Kuznetsov, Mazhed, & Serova, 2010).

Analytical Chemistry and Identification

- Identification of Cathinones : The compound has been used in identifying and derivatizing novel cathinones, aiding in forensic and analytical chemistry (Nycz, Paździorek, Małecki, & Szala, 2016).

Chemical Synthesis

- Synthesis of Novel Compounds : The compound is used in the synthesis of diverse chemical structures like oxadiazoles and pyrazolines, exploring its utility in creating novel molecules with potential biological activities (Hon, 2013).

Propriétés

IUPAC Name |

1-(6-chloropyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEASVECCOHTXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617071 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyridin-3-yl)propan-1-one | |

CAS RN |

872088-03-4 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)